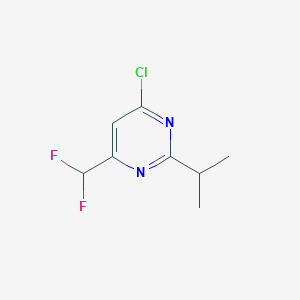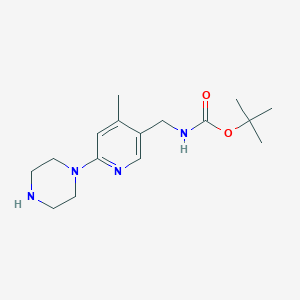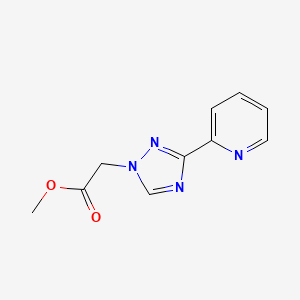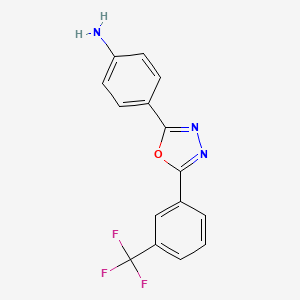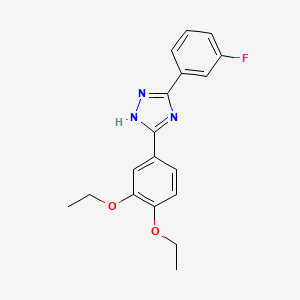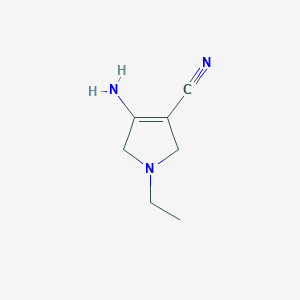
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
The synthesis of Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a dichlorophenyl group, often using a halogenation reaction.
Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.
科学的研究の応用
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials and chemical products, such as agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity for these targets. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 2-(2,5-dichlorophenyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
特性
分子式 |
C12H8Cl2F3N3O2 |
|---|---|
分子量 |
354.11 g/mol |
IUPAC名 |
ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C12H8Cl2F3N3O2/c1-2-22-11(21)9-10(12(15,16)17)19-20(18-9)8-5-6(13)3-4-7(8)14/h3-5H,2H2,1H3 |
InChIキー |
JEVTZHNLJSBSAH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



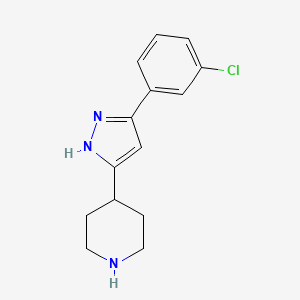
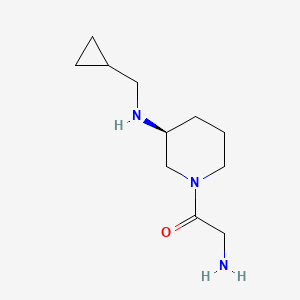

![2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11794663.png)
